molecular formula C23H25N3O5S B2794891 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide CAS No. 866897-22-5

1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2794891
CAS No.: 866897-22-5
M. Wt: 455.53
InChI Key: ZKVLFFMEJNTJRK-UHFFFAOYSA-N
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Description

1-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a quinoline core substituted with a methoxy group at position 6 and a 4-methoxybenzenesulfonyl moiety at position 2. The piperidine-4-carboxamide group at position 4 of the quinoline ring enhances its pharmacokinetic properties, including solubility and bioavailability. This compound is structurally optimized for interactions with biological targets, particularly enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) or soluble epoxide hydrolase (sEH), as suggested by its structural analogs . Its synthesis typically involves coupling sulfonylated quinoline intermediates with piperidine-4-carboxamide derivatives under controlled conditions, as seen in related protocols .

Properties

IUPAC Name

1-[6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-30-16-3-6-18(7-4-16)32(28,29)21-14-25-20-8-5-17(31-2)13-19(20)22(21)26-11-9-15(10-12-26)23(24)27/h3-8,13-15H,9-12H2,1-2H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVLFFMEJNTJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and sulfonyl groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the piperidine and carboxamide groups: This step often involves nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine and carboxamide precursors under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxy groups on the quinoline ring and benzenesulfonyl moiety undergo hydrolysis under acidic or alkaline conditions:

  • 6-Methoxy Quinoline Hydrolysis :
    Under reflux with concentrated HCl, the 6-methoxy group hydrolyzes to a hydroxyl group, forming 6-hydroxyquinoline derivatives.

    R-OCH3+H2OHCl, ΔR-OH+CH3OH\text{R-OCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{R-OH} + \text{CH}_3\text{OH}
  • Sulfonyl Group Stability :
    The 4-methoxybenzenesulfonyl group resists hydrolysis under moderate conditions but may degrade under prolonged exposure to strong acids or bases.

Nucleophilic Substitution

The sulfonyl group and halogenated intermediates participate in substitution reactions:

  • Sulfonate Displacement :
    In the presence of nucleophiles (e.g., amines, thiols), the benzenesulfonyl group can act as a leaving group. For example, reaction with piperazine derivatives replaces the sulfonyl group with secondary amines.

  • Quinoline Halogenation :
    Chlorination or bromination at the 6-position of the quinoline ring enhances electrophilic substitution potential.

Amide Bond Reactivity

The piperidine-4-carboxamide group undergoes characteristic amide reactions:

Reaction TypeConditionsOutcome
Hydrolysis 6M HCl, refluxCarboxamide → Carboxylic acid
Alkylation Alkyl halides, base (K2_2CO3_3)N-alkylated amide derivatives
Acylation Acetyl chloride, pyridineN-acetylated products

Redox Reactions

The quinoline core participates in reduction-oxidation processes:

  • Catalytic Hydrogenation :
    Using Pd/C or Raney Ni under H2_2 pressure reduces the quinoline ring to a tetrahydroquinoline structure, altering aromaticity and bioactivity.

  • Oxidation of Methoxy Groups :
    Strong oxidants (e.g., KMnO4_4) convert methoxy groups to ketones or carboxylic acids.

Cyclization and Cross-Coupling

The compound serves as a precursor in heterocyclic synthesis:

  • Suzuki-Miyaura Coupling :
    The quinoline bromide intermediate reacts with arylboronic acids to form biaryl derivatives under Pd catalysis.

  • Triazole Formation :
    Reaction with CS2_2 in basic media forms 1,3,4-oxadiazole or triazole rings fused to the piperidine moiety .

Experimental Data and Conditions

Key reaction parameters from synthetic studies:

ReactionReagents/ConditionsYield (%)Reference
Methoxy hydrolysis6M HCl, 80°C, 6h72
Amide alkylationCH3_3I, K2_2CO3_3, DMF, 24h65
Sulfonyl substitutionPiperazine, DMSO, 120°C58
Quinoline hydrogenationH2_2 (1 atm), Pd/C, EtOH85

Mechanistic Insights

  • Sulfonylation : The 4-methoxybenzenesulfonyl group enhances electrophilicity at the quinoline 3-position, facilitating nucleophilic attack.

  • Amide Stability : The carboxamide’s resonance stabilization limits reactivity unless forced by strong acids/bases or specialized reagents .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for drug development. Key areas of interest include:

Anticancer Activity

1-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide has shown promising results in inhibiting various cancer cell lines. Studies have demonstrated its effectiveness against:

  • Breast Cancer : Exhibiting cytotoxic effects on estrogen-dependent (MCF7) and estrogen-independent (MDA-MB-231) breast cancer cells.
  • Cervical Cancer : Demonstrated antiproliferative properties against HeLa cells.

The mechanism of action is believed to involve apoptosis induction and modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, showing effectiveness against several bacterial strains. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death .

Case Studies

Several studies have documented the therapeutic potential of this compound:

  • Study on Antitumor Activity : A recent study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, thereby reducing tumor growth in animal models .
  • Antimicrobial Evaluation : In vitro tests showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and preventing DNA replication. Additionally, the compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-[6-Methoxy-3-(4-(Methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl]-4-phenylpiperidine-4-carbonitrile (Compound 113)

  • Structural Differences : Replaces the 4-methoxybenzenesulfonyl group with a methylsulfonyl-piperazine-carbonyl moiety.
  • Biological Activity : Exhibits potent ALDH1A1 inhibition with IC50 values of 7.0–42.0 nM, attributed to the methylsulfonyl group’s electron-withdrawing properties enhancing target binding .
  • Pharmacokinetics : Improved metabolic stability due to the nitrile group, but reduced aqueous solubility compared to the carboxamide derivative .

1-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Structural Differences: Substitutes the quinoline core with a thieno-pyrimidine ring and introduces a 4-chlorophenyl group.
  • Biological Activity : Targets kinase pathways and shows moderate antiproliferative activity (IC50 ~500 nM in cancer cell lines). The chlorophenyl group enhances hydrophobic interactions with ATP-binding pockets .

Piperidine-4-Carboxamide Derivatives with Varied Targets

ZINC02123811

  • Structure: Contains a furochromenyl-propanoyl-piperidine-4-carboxamide scaffold.
  • Biological Activity : Binds to SARS-CoV-2 main protease (Mpro) with high specificity (binding energy: −8.2 kcal/mol). The fused chromenyl system increases π-π stacking interactions with the protease active site .

(R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Structure : Features a naphthalene-ethyl group and 4-fluorobenzyl substitution.
  • Biological Activity : Shows antiviral activity against SARS-CoV-2 (EC50: 2.3 µM) by inhibiting viral entry. The fluorobenzyl group improves membrane permeability .

Sulfonamide-Containing Analogs

4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide

  • Structural Differences: Uses a benzenesulfonamide-thiazole hybrid instead of a quinoline system.
  • Biological Activity : Inhibits carbonic anhydrase IX (Ki: 12 nM). The sulfonamide group coordinates with zinc ions in the enzyme’s active site .

1-[2-(3-(4-Bromophenyl)-5-Methyl-7-Oxofurochromen-6-yl)acetyl]piperidine-4-carboxamide

  • Structure : Incorporates a bromophenyl-furochromenyl-acetyl group.
  • Biological Activity : Displays antimalarial activity (IC50: 0.8 µM against Plasmodium falciparum). The bromine atom enhances halogen bonding with heme detoxification pathways .

Data Table: Key Pharmacological Parameters of Selected Analogs

Compound Name Target IC50/Ki Structural Highlights Reference
1-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide ALDH1A1 (putative) Not reported 4-Methoxybenzenesulfonyl, quinoline core
Compound 113 ALDH1A1 7.0–42.0 nM Methylsulfonyl-piperazine-carbonyl
ZINC02123811 SARS-CoV-2 Mpro −8.2 kcal/mol Furochromenyl-propanoyl
1-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Kinases ~500 nM Thieno-pyrimidine, chlorophenyl
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide SARS-CoV-2 entry 2.3 µM Naphthalene-ethyl, fluorobenzyl

Key Findings and Implications

  • Quinoline Derivatives: The 4-methoxybenzenesulfonyl group in the target compound likely enhances solubility and target engagement compared to methylsulfonyl or carbonyl analogs .
  • Piperidine-4-Carboxamide Moiet : This group is critical for balancing lipophilicity and hydrogen-bonding capacity across diverse targets .
  • Sulfonamide vs. Sulfonyl Groups : Sulfonamides (e.g., in carbonic anhydrase inhibitors) show higher zinc affinity, while sulfonyl groups (as in the target compound) favor broader hydrophobic interactions .

Biological Activity

1-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. It has garnered attention due to its potential pharmacological applications, particularly in modulating biological receptor functions, which may lead to therapeutic benefits in various diseases.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core, known for its significant pharmacological properties. The molecular formula is C18H21N3O5SC_{18}H_{21}N_{3}O_{5}S, and it has a molecular weight of approximately 373.44 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Quinoline Core Central structure associated with bioactivity
Piperidine Ring Contributes to receptor binding
Methoxy and Sulfonyl Groups Enhance solubility and bioactivity

Biological Activity

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties, potentially through the inhibition of tumor cell proliferation and induction of apoptosis. For instance, quinoline derivatives have been reported to target multiple signaling pathways involved in cancer progression.
  • Antimicrobial Effects : The compound shows promise as an antimicrobial agent. Quinoline derivatives are often explored for their ability to inhibit bacterial growth and combat resistant strains, making them valuable in addressing public health challenges posed by antibiotic resistance.
  • Neuropharmacological Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds like this one may modulate neurotransmitter systems, providing insights into their use for conditions such as Alzheimer’s disease.

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Interaction with various receptors, including serotonin and dopamine receptors, which play crucial roles in mood regulation and neurological function.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways, such as acetylcholinesterase, which is relevant for Alzheimer’s disease treatment.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticonvulsant Activity : In a study involving piperazine derivatives, compounds similar to the target compound demonstrated significant anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .
  • Antitumor Properties : A study on quinoline derivatives indicated that they could inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

Recent research highlights the following findings regarding the compound's biological activities:

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Antimicrobial EffectsInhibited growth of resistant bacterial strains
Neuropharmacological EffectsModulated neurotransmitter release

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